molecular formula C5H6N6 B583138 1,5-Diaminoimidazole-4-carboximidoyl cyanide CAS No. 141563-07-7

1,5-Diaminoimidazole-4-carboximidoyl cyanide

Cat. No.: B583138
CAS No.: 141563-07-7
M. Wt: 150.145
InChI Key: MACVNLUZTYIQGX-CNKSLCODSA-N
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Description

1,5-Diaminoimidazole-4-carboximidoyl cyanide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diaminoimidazole-4-carboximidoyl cyanide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,5-Diaminoimidazole-4-carboximidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the molecule or alter its electronic properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction might yield simpler imidazole derivatives.

Scientific Research Applications

1,5-Diaminoimidazole-4-carboximidoyl cyanide has several scientific research applications:

Mechanism of Action

The mechanism by which 1,5-Diaminoimidazole-4-carboximidoyl cyanide exerts its effects is not well-documented. it is likely to interact with various molecular targets and pathways, similar to other imidazole derivatives. For example, it might inhibit specific enzymes or modulate signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminoimidazole: Similar in structure but lacks the carboximidoyl cyanide group.

    4,5-Diaminoimidazole: Similar in structure but has different substitution patterns.

    1,2,4-Triazole: Another heterocyclic compound with similar applications but different structural features.

Uniqueness

1,5-Diaminoimidazole-4-carboximidoyl cyanide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives might not be suitable .

Properties

CAS No.

141563-07-7

Molecular Formula

C5H6N6

Molecular Weight

150.145

IUPAC Name

(2Z)-2-amino-2-(1-amino-5-iminoimidazol-4-ylidene)acetonitrile

InChI

InChI=1S/C5H6N6/c6-1-3(7)4-5(8)11(9)2-10-4/h2,8H,7,9H2/b4-3-,8-5?

InChI Key

MACVNLUZTYIQGX-CNKSLCODSA-N

SMILES

C1=NC(=C(C#N)N)C(=N)N1N

Synonyms

1H-Imidazole-4-acetonitrile,1,5-diamino-alpha-imino-(9CI)

Origin of Product

United States

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